Vernolic acid

描述

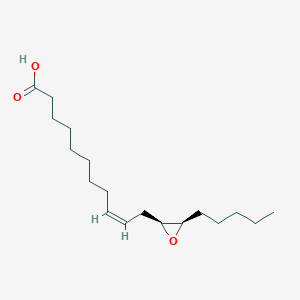

Vernolic acid: is a fatty acid derivative characterized by the presence of an epoxide group at the 12,13 position and a cis double bond at the 9 position

准备方法

Synthetic Routes and Reaction Conditions:

Epoxidation of Unsaturated Fatty Acids: One common method involves the epoxidation of unsaturated fatty acids such as oleic acid. This can be achieved using peracids like meta-chloroperoxybenzoic acid (mCPBA) under mild conditions.

Enzymatic Methods: Enzymes such as cytochrome P450 monooxygenases can catalyze the epoxidation of unsaturated fatty acids, providing a more environmentally friendly approach.

Industrial Production Methods:

Chemical Synthesis: Large-scale production often utilizes chemical epoxidation methods due to their efficiency and cost-effectiveness.

Biotechnological Approaches: Advances in biotechnology have enabled the use of genetically engineered microorganisms to produce epoxy fatty acids through fermentation processes.

化学反应分析

Types of Reactions:

Oxidation: Vernolic acid can undergo further oxidation to form diols or other oxidized derivatives.

Reduction: The epoxide ring can be reduced to form vicinal diols using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The epoxide ring is reactive towards nucleophiles, allowing for the formation of various substituted products.

Common Reagents and Conditions:

Oxidation: Reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) can be used for oxidation reactions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the epoxide ring under mild conditions.

Major Products:

Diols: Formed through the reduction or hydrolysis of the epoxide ring.

Substituted Epoxides: Formed through nucleophilic substitution reactions.

科学研究应用

Adhesives and Coatings

Vernolic acid's epoxy group allows it to act as a cross-linking agent in adhesives and coatings. Its use in environmentally friendly formulations offers a renewable alternative to petroleum-derived compounds. The high epoxy content (up to 68%) in vernonia oil enables its application in manufacturing industrial adhesives and varnishes .

Biodegradable Plastics

Research indicates that this compound can serve as a building block for biodegradable plastics, particularly polyhydroxyalkanoates (PHAs). These materials exhibit excellent barrier properties and can be used in packaging applications, contributing to sustainability efforts by reducing reliance on fossil fuels .

Plasticizers

This compound-enriched oils are utilized as plasticizers in polyvinyl chloride (PVC) products. This application is particularly relevant given the growing demand for bio-based alternatives to traditional plasticizers like phthalates .

Pharmaceutical Applications

This compound has shown promise in pharmaceutical formulations, particularly in topical medical preparations. Its biocompatibility and ability to form stable emulsions make it suitable for drug delivery systems . Additionally, studies have explored its potential as an active ingredient in transdermal delivery systems, enhancing the permeability of drugs through skin barriers .

Functionalization of Ordered Mesoporous Materials

A study demonstrated the successful functionalization of ordered mesoporous materials with this compound methyl ester (VAME). This approach involved synthesizing Ag-nanoparticles supported on mesoporous silica, showcasing the potential of this compound derivatives in catalysis and nanotechnology applications. The resulting materials exhibited high surface areas and efficient loading capacities for metal nanoparticles, making them suitable for catalytic reactions .

Transgenic Production of this compound

Research involving transgenic plants has highlighted the metabolic pathways leading to this compound synthesis. By expressing specific enzymes responsible for the epoxidation process, scientists have successfully increased the yield of this compound in various plant species. This biotechnological approach not only enhances production efficiency but also expands the potential sources of this compound for industrial applications .

Comparative Data Table

| Application Area | Description | Benefits |

|---|---|---|

| Adhesives and Coatings | Cross-linking agent in eco-friendly formulations | Renewable alternative to petroleum |

| Biodegradable Plastics | Building block for PHAs | Reduces fossil fuel dependency |

| Plasticizers | Used in PVC products | Safer bio-based options |

| Pharmaceuticals | Active ingredient in topical formulations | Enhances drug delivery |

作用机制

Molecular Targets and Pathways:

Enzyme Inhibition: Vernolic acid can inhibit enzymes such as lipoxygenases, which are involved in the metabolism of fatty acids.

Signaling Pathways: It can modulate signaling pathways related to inflammation and lipid metabolism by interacting with receptors and enzymes.

相似化合物的比较

(9Z,11E,13S)-13-Hydroxyoctadeca-9,11-dienoic acid: Another epoxy fatty acid with similar biological activities.

(9Z)-Octadec-9-enoic acid (Oleic Acid): A precursor in the synthesis of Vernolic acid.

Uniqueness:

Epoxide Group: The presence of the epoxide group at the 12,13 position imparts unique reactivity and biological activity.

Cis Double Bond: The cis configuration of the double bond at the 9 position influences the compound’s physical and chemical properties.

生物活性

Vernolic acid is a naturally occurring compound derived from the epoxidation of linoleic acid, primarily found in the seeds of plants such as Vernonia galamensis and Euphorbia lagascae. This compound has garnered interest due to its potential biological activities, particularly in the fields of nutrition, pharmacology, and biotechnology. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is chemically classified as a fatty acid with the following structure:

- Chemical Formula :

- Molecular Weight : 288.45 g/mol

- IUPAC Name : 12,13-epoxy-9-octadecenoic acid

The unique epoxide group in its structure contributes to its reactivity and biological properties.

1. Antioxidant Properties

This compound exhibits significant antioxidant activity. Research indicates that it can activate the antioxidant response element (ARE), which is crucial for cellular defense against oxidative stress. In studies involving neuroblastoma cells, this compound derivatives were shown to enhance the expression of cytoprotective genes regulated by NRF2, a transcription factor involved in antioxidant responses .

| Compound | ARE Activation (Relative Light Units) |

|---|---|

| This compound | 1500 ± 200 |

| Control (DMSO) | 500 ± 100 |

This table summarizes the ARE activation levels observed in cultured cells treated with this compound compared to a control.

2. Anti-inflammatory Effects

This compound has been noted for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests a potential role for this compound in managing inflammatory diseases .

3. Antimicrobial Activity

Recent investigations have highlighted this compound's antimicrobial properties. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Case Study 1: Antioxidant Activity in Neuroblastoma Cells

A study conducted on IMR-32 neuroblastoma cells evaluated the effects of this compound on oxidative stress markers. Cells treated with this compound showed a significant reduction in reactive oxygen species (ROS) levels compared to untreated controls. The results indicated that this compound could protect neuronal cells from oxidative damage, suggesting its potential therapeutic application in neurodegenerative diseases.

Case Study 2: Inhibition of Inflammation

In another study, this compound was administered to a murine model of arthritis. The results demonstrated a marked decrease in joint swelling and pain scores compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated joints, supporting its use as an anti-inflammatory agent .

Applications in Biotechnology

This compound's unique properties make it a valuable compound for various biotechnological applications:

- Biopolymers : It serves as a building block for synthesizing biodegradable polymers.

- Food Industry : Due to its health benefits, this compound is explored as an ingredient in functional foods aimed at reducing oxidative stress and inflammation.

- Pharmaceuticals : Its antimicrobial and anti-inflammatory properties position it as a candidate for developing new therapeutic agents.

属性

IUPAC Name |

(Z)-11-[(2S,3R)-3-pentyloxiran-2-yl]undec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O3/c1-2-3-10-13-16-17(21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h8,11,16-17H,2-7,9-10,12-15H2,1H3,(H,19,20)/b11-8-/t16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCPPLLJZDQAOHD-GJGKEFFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(O1)CC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H]1[C@@H](O1)C/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40895851 | |

| Record name | (+)-Vernolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503-07-1, 17966-13-1 | |

| Record name | Vernolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vernolic acid (+)-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vernolic acid, cis-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017966131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Vernolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VERNOLIC ACID, CIS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S5JF40ZOQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VERNOLIC ACID, CIS-(+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FR42854EPW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。